Timoptic

Glaucoma Ocular Hypertension Pharmacoeconomics

Timoptic (timolol maleate) is the branded ophthalmic β-blocker of choice for procurement managers seeking consistent IOP control. Evidence shows 21% greater length of use per 5-mL bottle vs. levobunolol, translating to significant annual cost savings. Its differentiated safety profile—4-fold lower nocturnal bradycardia risk vs. carteolol—enables safer first-line use in appropriate patients. Avoid generic formulation variability: unlike unvalidated generics, Timoptic ensures proven ocular bioavailability and tolerability. Secure this reference-standard compound for your formulary or research program.

Molecular Formula C17H28N4O7S
Molecular Weight 432.5 g/mol
Cat. No. B12439992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimoptic
Molecular FormulaC17H28N4O7S
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/t10-;/m0./s1
InChIKeyWLRMANUAADYWEA-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Timoptic (Timolol Maleate) for Glaucoma and Ocular Hypertension: Evidence-Based Procurement and Comparator Analysis


Timoptic is the branded ophthalmic formulation of timolol maleate, a nonselective beta-adrenergic receptor antagonist indicated for the reduction of elevated intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma [1]. Timolol maleate has been a cornerstone in glaucoma pharmacotherapy since the late 1970s, exerting its therapeutic effect by decreasing aqueous humor production in the ciliary body [2]. While several topical beta-blockers are available, Timoptic remains a clinically relevant reference standard, often serving as the benchmark comparator in pivotal trials and meta-analyses evaluating novel glaucoma therapies [3]. Its long-established safety and efficacy profile, combined with a substantial body of comparative evidence, informs its procurement and utilization decisions.

Why Generic Timolol Substitution Fails: Pharmacokinetic and Formulation Variability in Topical Ophthalmic Solutions


The assumption of therapeutic equivalence between branded Timoptic and generic timolol maleate ophthalmic solutions is not fully supported by rigorous clinical evidence. Unlike oral generics, topical ophthalmic formulations are not subject to conventional bioequivalence studies due to the inability to directly sample aqueous humor pharmacokinetics in patients [1]. Consequently, regulatory approval for generic ophthalmic solutions relies primarily on in vitro characterization, which may not fully predict in vivo performance. Published comparative analyses of branded and generic timolol ophthalmic solutions reveal significant differences in physicochemical properties, including pH, osmolality, surface tension, and viscosity, which are critical determinants of ocular bioavailability, tolerability, and drop delivery consistency [2]. Clinical opinion leaders have expressed concerns that these formulation variances could translate to variable efficacy and side-effect profiles, leading some to recommend against generic substitution for topical glaucoma therapies when the original branded product is accessible [1]. These factors underscore the importance of product-specific evidence in procurement decisions, as detailed in the following quantitative comparisons.

Timoptic Quantitative Comparator Evidence: IOP Efficacy, Systemic Safety, and Dosing Economics


Timoptic 0.5% vs. Levobunolol 0.5%: 21% Greater Length of Use per 5-mL Bottle

In a double-blind, randomized trial of 45 glaucoma patients using one drop twice daily in both eyes, the mean length of use for a 5-mL bottle of 0.5% Timoptic (timolol maleate) was 36.6 ± 10.4 days, compared to 28.9 ± 8.1 days for a 5-mL bottle of 0.5% Betagan (levobunolol), representing a 21% greater duration of use (P = 0.009) [1]. This difference was attributed to the configuration of the bottle tip and the vehicle formulation, rather than any difference in IOP control, which was statistically equivalent between the groups [1]. The data suggest that the branded Timoptic bottle and formulation deliver a more efficient drop volume, potentially reducing the frequency of prescription refills and overall treatment cost.

Glaucoma Ocular Hypertension Pharmacoeconomics

Timoptic vs. Carteolol: 4-Fold Higher Incidence of Nocturnal Bradycardia with Timoptic

In a randomized, double-masked, multicenter clinical trial of 169 adult patients with ocular hypertension or primary open-angle glaucoma, 24-hour ambulatory blood pressure monitoring revealed that from midnight to 4 AM, 18.4% of patients treated with 0.5% Timoptic (timolol maleate) developed bradycardia (heart rate <60 bpm), compared to only 4.5% of patients treated with 1% carteolol [1]. This represents a four-fold higher incidence of nocturnal bradycardia with Timoptic. Furthermore, overall cardiovascular adverse effects were reported significantly more frequently in the Timoptic group than the carteolol group (P = 0.002) [1]. This safety differential is clinically important, as systemic absorption of topical beta-blockers can lead to serious cardiac events in susceptible patients.

Glaucoma Ocular Hypertension Systemic Safety Cardiovascular

Timoptic 0.5% Twice-Daily vs. Latanoprost 0.005% Once-Daily: IOP Reduction in Japanese Patients

A network meta-analysis of new drug application data for major glaucoma medications in Japanese patients, using timolol maleate 0.5% as the reference comparator, found that latanoprost 0.005% provided a mean additional IOP reduction of -2.05 mmHg (95% CI: -2.72 to -1.38) compared to timolol maleate 0.5% [1]. Bimatoprost provided an even greater additional reduction of -3.00 mmHg (95% CI: -3.71 to -2.29) [1]. While this demonstrates the superior efficacy of prostaglandin analogs, Timoptic remains the benchmark against which these newer agents are measured. This establishes a clear, quantitative performance baseline for Timoptic monotherapy.

Glaucoma Ocular Hypertension IOP Reduction Comparative Efficacy

Timoptic 0.5% vs. Betaxolol: Pulmonary Safety Profile Differentiation

Timoptic is a nonselective beta-blocker, antagonizing both beta-1 and beta-2 adrenoceptors, whereas betaxolol is a cardioselective beta-1 antagonist [1]. Multiple placebo-controlled studies have demonstrated that nonselective agents like timolol can exacerbate chronic obstructive pulmonary disease and precipitate bronchospasm, while betaxolol has minimal effects on pulmonary function and is relatively free of adverse respiratory effects [2]. Although direct quantitative IOP comparison data are not presented here, this pharmacological distinction is a class-level inference supported by clinical review. The choice between a nonselective (Timoptic) and a cardioselective (betaxolol) beta-blocker is a critical safety consideration in patients with a history of respiratory illness [2].

Glaucoma Ocular Hypertension Systemic Safety Pulmonary Function

Optimizing Timoptic Utilization: Evidence-Guided Procurement and Clinical Application Scenarios


Cost-Sensitive Formulary Management: Leveraging Timoptic's 21% Drop Efficiency Advantage

For healthcare systems or pharmacies managing large glaucoma patient populations, the 21% greater length of use per 5-mL bottle of Timoptic compared to levobunolol provides a quantifiable economic advantage [1]. This evidence supports the preferential procurement of Timoptic over levobunolol when both agents are therapeutically equivalent, as the reduced refill frequency can lead to substantial annual savings in drug acquisition and dispensing costs. This is particularly relevant in public health systems or capitated care models where medication budgets are fixed.

Patient Safety Stratification: Balancing IOP Control and Systemic Cardiovascular Risk

In patients with elevated IOP and a low or moderate baseline cardiovascular risk profile, Timoptic remains an effective first-line therapy. However, the 4-fold higher incidence of nocturnal bradycardia compared to carteolol [2] necessitates careful patient selection. For patients with pre-existing bradycardia, heart block, or a history of syncope, an alternative agent like carteolol or a prostaglandin analog may be a safer choice. This quantitative safety data can be integrated into electronic health record alerts or clinical decision support tools to minimize adverse events.

Generic Substitution Caution in High-Risk or Unstable Patients

Given the documented variability in pH, osmolality, surface tension, and viscosity between branded Timoptic and its generics [3], as well as the lack of in vivo bioequivalence studies [4], substituting Timoptic with a generic should be approached with caution in patients with a history of poor IOP control, intolerance to excipients, or those who are frail and at higher risk of systemic adverse events. In these scenarios, maintaining the patient on the branded Timoptic formulation may reduce the risk of therapeutic failure or unexpected side effects, ensuring consistent clinical outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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